molecular formula C18H21N3OS B2548827 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide CAS No. 1706488-46-1

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide

Cat. No.: B2548827
CAS No.: 1706488-46-1
M. Wt: 327.45
InChI Key: XYDORZKCVWYSPB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide is a compound that features a thiazole ring, a piperidine ring, and a cinnamamide moiety The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity The piperidine ring is a six-membered heterocyclic amine, and the cinnamamide moiety consists of a cinnamic acid derivative linked to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

    Coupling Reactions: The thiazole and piperidine rings are then coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the thiazole carbon.

    Formation of the Cinnamamide Moiety: The cinnamamide moiety is introduced through an amide coupling reaction between cinnamic acid and the amine group of the piperidine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of high-pressure hydrogenation for the piperidine ring formation and the use of automated synthesis equipment for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity. The cinnamamide moiety can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide is unique due to the combination of the thiazole, piperidine, and cinnamamide moieties, which can provide a distinct set of chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity for certain biological targets.

Properties

IUPAC Name

(E)-3-phenyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17(9-8-15-5-2-1-3-6-15)20-13-16-7-4-11-21(14-16)18-19-10-12-23-18/h1-3,5-6,8-10,12,16H,4,7,11,13-14H2,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDORZKCVWYSPB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.